
Spectral Analysis of 1-(2-Bromoethoxy)butane: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethoxy)butane

Cat. No.: B1266829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-(2-
Bromoethoxy)butane (CAS No. 6550-99-8), also known as 2-Bromoethyl butyl ether. Due to

the limited availability of public experimental spectral data, this document combines available

experimental data with predicted spectral information to offer a comprehensive analytical

profile.

Chemical Structure and Properties
IUPAC Name: 1-(2-Bromoethoxy)butane

Synonyms: 2-Bromoethyl butyl ether, 2-Butoxyethyl bromide

CAS Number: 6550-99-8

Molecular Formula: C₆H₁₃BrO

Molecular Weight: 181.07 g/mol

Spectral Data Summary
The following tables summarize the available and predicted spectral data for 1-(2-
Bromoethoxy)butane.
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Table 1: Predicted ¹H NMR Spectral Data
Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.75 Triplet 2H -O-CH₂-CH₂-Br

~3.55 Triplet 2H -O-CH₂-CH₂-Br

~3.45 Triplet 2H CH₃-CH₂-CH₂-CH₂-O-

~1.55 Sextet 2H CH₃-CH₂-CH₂-CH₂-O-

~1.35 Sextet 2H CH₃-CH₂-CH₂-CH₂-O-

~0.90 Triplet 3H CH₃-CH₂-CH₂-CH₂-O-

Table 2: Predicted ¹³C NMR Spectral Data
Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified.

Chemical Shift (ppm) Assignment

~71.5 -O-CH₂-CH₂-Br

~70.0 CH₃-CH₂-CH₂-CH₂-O-

~31.5 -O-CH₂-CH₂-Br

~31.0 CH₃-CH₂-CH₂-CH₂-O-

~19.0 CH₃-CH₂-CH₂-CH₂-O-

~13.5 CH₃-CH₂-CH₂-CH₂-O-

Table 3: Infrared (IR) Spectroscopy Data
Data sourced from the NIST WebBook.
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)

1465 Medium C-H bend (alkane)

1120 Strong C-O-C stretch (ether)

650 Medium-Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data
Data sourced from the NIST WebBook.

m/z Relative Intensity Possible Fragment

182/180 Low [M]⁺ (Molecular Ion)

137/135 Medium [M - C₂H₄O]⁺

123/121 Medium [M - C₄H₉]⁺

109/107 High [C₄H₉O]⁺

57 Very High [C₄H₉]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 1-(2-Bromoethoxy)butane
would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small

amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be

acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard

acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be

employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed
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between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum would be

recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to

improve the signal-to-noise ratio.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer,

typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

The sample would be injected into the GC, where it is vaporized and separated from any

impurities. The separated compound then enters the mass spectrometer, where it is ionized,

most commonly by electron impact (EI). The resulting ions are then separated by their mass-to-

charge ratio (m/z) and detected.

Visualizations
The following diagram illustrates the chemical structure of 1-(2-Bromoethoxy)butane and

highlights the key correlations for its spectral analysis.

Caption: Structure and key spectral correlations for 1-(2-Bromoethoxy)butane.

To cite this document: BenchChem. [Spectral Analysis of 1-(2-Bromoethoxy)butane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266829#spectral-data-of-1-2-bromoethoxy-butane-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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